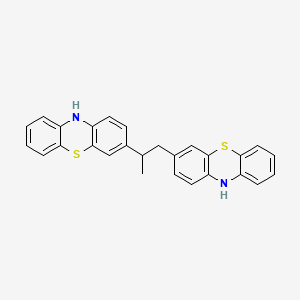
3,3'-Propylenebis-10H-phenothiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-プロピレンビス-10H-フェノチアジンは、分子式がC27H22N2S2の化学化合物です。この化合物は、化学、生物学、医学などの様々な分野で多岐にわたる用途が知られているフェノチアジンファミリーに属しています。この化合物は、2つのフェノチアジンユニットがプロピレンブリッジで結合したユニークな構造が特徴です。
準備方法
合成経路と反応条件
3,3’-プロピレンビス-10H-フェノチアジンの合成は、通常、フェノチアジンとプロピレン系試薬を特定の条件下で反応させることから始まります。一般的な方法の1つは、フェノチアジンと1,3-ジブロモプロパンを、炭酸カリウムなどの塩基の存在下で縮合反応させることです。この反応は、通常、ジメチルホルムアミド(DMF)などの有機溶媒中で、目的の生成物の形成を促進するために高温で行われます。
工業生産方法
工業的な設定では、3,3’-プロピレンビス-10H-フェノチアジンの生産は、同様の合成経路を使用しますが、より大規模で行われます。このプロセスは、より高い収率と費用対効果のために最適化され、多くの場合、一貫した品質と効率を確保するために、連続フローリアクターと自動システムが使用されます。
化学反応の分析
反応の種類
3,3’-プロピレンビス-10H-フェノチアジンは、以下を含む様々な化学反応を起こします。
酸化: この化合物は、スルホキシドまたはスルホンを形成するために酸化することができます。
還元: 還元反応は、対応するジヒドロ誘導体に変換することができます。
置換: 求電子置換反応は、窒素原子または硫黄原子で起こることがあり、様々な誘導体の形成につながります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。
還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: アルキルハライドやアシルクロリドなどの試薬は、酸性または塩基性条件下で置換反応に使用することができます。
主要な生成物
これらの反応から生成される主要な生成物には、スルホキシド、スルホン、ジヒドロ誘導体、および様々な置換フェノチアジン化合物があります。
科学研究での用途
3,3’-プロピレンビス-10H-フェノチアジンは、科学研究において幅広い用途があります。
化学: より複雑な分子や材料の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、抗菌作用や抗癌作用など、潜在的な生物活性について研究されています。
医学: フェノチアジン誘導体は、抗精神病薬としての使用が知られており、3,3’-プロピレンビス-10H-フェノチアジンは、同様の治療の可能性について研究されています。
工業: 染料、顔料、その他の工業用化学品の開発に使用されています。
科学的研究の応用
3,3’-Propylenebis-10H-phenothiazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Phenothiazine derivatives are known for their use in antipsychotic medications, and 3,3’-Propylenebis-10H-phenothiazine is investigated for similar therapeutic potentials.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
3,3’-プロピレンビス-10H-フェノチアジンの作用機序には、様々な分子標的や経路との相互作用が含まれます。生物系では、細胞膜やタンパク質と相互作用して、細胞機能の変化につながる可能性があります。この化合物の酸化還元反応を起こす能力も、生物活性において役割を果たし、細胞損傷や死を引き起こす可能性のある活性酸素種を生成することがあります。
類似化合物との比較
類似化合物
フェノチアジン: 抗精神病薬で使用されているフェノチアジンファミリーの親化合物。
クロルプロマジン: 抗精神病薬として使用されているよく知られたフェノチアジン誘導体。
プロメタジン: 抗ヒスタミン薬や制吐剤として使用されている別のフェノチアジン誘導体。
独自性
3,3’-プロピレンビス-10H-フェノチアジンは、他のフェノチアジン誘導体とは異なる化学的および物理的特性を与えるプロピレンブリッジが特徴です。
特性
CAS番号 |
71913-07-0 |
|---|---|
分子式 |
C27H22N2S2 |
分子量 |
438.6 g/mol |
IUPAC名 |
3-[1-(10H-phenothiazin-3-yl)propan-2-yl]-10H-phenothiazine |
InChI |
InChI=1S/C27H22N2S2/c1-17(19-11-13-23-27(16-19)31-25-9-5-3-7-21(25)29-23)14-18-10-12-22-26(15-18)30-24-8-4-2-6-20(24)28-22/h2-13,15-17,28-29H,14H2,1H3 |
InChIキー |
JDIHUWWOVUQTGB-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC2=C(C=C1)NC3=CC=CC=C3S2)C4=CC5=C(C=C4)NC6=CC=CC=C6S5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




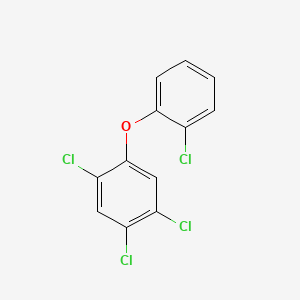
![(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-4-hydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12657875.png)
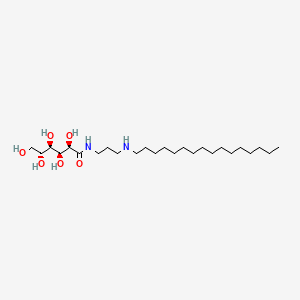
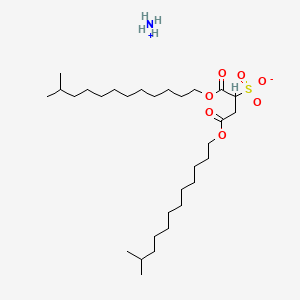
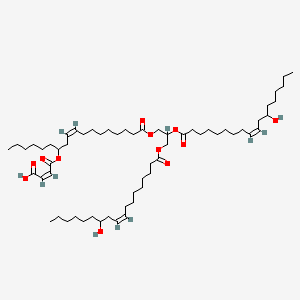

![9-Oxabicyclo[6.1.0]nonan-2-OL](/img/structure/B12657933.png)
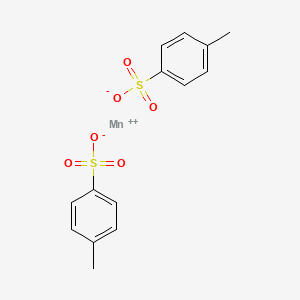

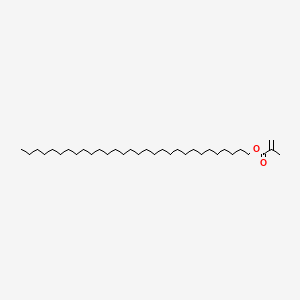
![3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol](/img/structure/B12657957.png)

